molecular formula C15H16O4 B12921906 (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate

(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12921906
M. Wt: 260.28 g/mol
InChI Key: NNIQLGXKUUFLIT-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is an organic compound that combines the structural features of tetrahydrofuran and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with chromene carboxylates under specific conditions. One common method includes the esterification of chromene-3-carboxylic acid with (tetrahydrofuran-2-yl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials and green chemistry principles can also be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of chromene-3-carboxaldehyde or chromene-3-carboxylic acid.

    Reduction: Formation of (tetrahydrofuran-2-yl)methyl chromene-3-carbinol.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of tetrahydrofuran and chromene, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

oxolan-2-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H16O4/c16-15(19-10-13-5-3-7-17-13)12-8-11-4-1-2-6-14(11)18-9-12/h1-2,4,6,8,13H,3,5,7,9-10H2

InChI Key

NNIQLGXKUUFLIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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